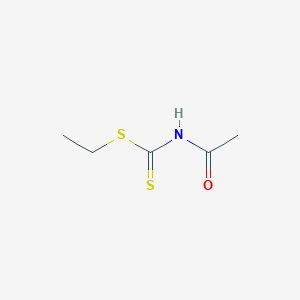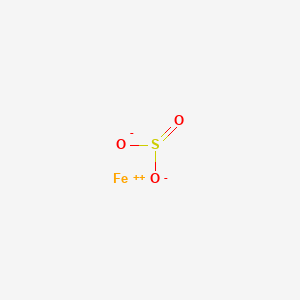
Sulfurous acid iron(II) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous sulfite: is a chemical compound with the formula FeSO₃. It is a salt of iron and sulfurous acid. This compound is less commonly encountered compared to other iron salts like ferrous sulfate or ferrous sulfide. Ferrous sulfite is typically found in its hydrated form and is known for its reducing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferrous sulfite can be synthesized through the reaction of iron with sulfurous acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Fe} + \text{H}_2\text{SO}_3 \rightarrow \text{FeSO}_3 + \text{H}_2 ]
Industrial Production Methods: Industrial production of ferrous sulfite is not as common as other iron salts. it can be produced as a by-product in certain industrial processes involving sulfurous acid and iron.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ferrous sulfite can undergo oxidation to form ferric sulfate. [ 2 \text{FeSO}_3 + \text{O}_2 \rightarrow 2 \text{FeSO}_4 ]
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: Ferrous sulfite can participate in substitution reactions with other acids to form different iron salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize ferrous sulfite.
Acids: Sulfuric acid or hydrochloric acid can be used in substitution reactions.
Major Products Formed:
Ferric Sulfate: Formed through oxidation.
Iron Salts: Formed through substitution reactions with other acids.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Ferrous sulfite can be used as a catalyst in certain chemical reactions due to its reducing properties.
Biology:
Enzyme Studies: It can be used in studies involving iron-sulfur proteins and enzymes.
Medicine:
Iron Supplements: Although less common, ferrous sulfite can be used in formulations for iron supplements.
Industry:
Water Treatment: It can be used in water treatment processes to remove contaminants.
Mecanismo De Acción
Molecular Targets and Pathways: Ferrous sulfite exerts its effects primarily through its reducing properties. It can donate electrons in redox reactions, making it useful in various chemical processes. The compound interacts with molecular targets such as enzymes and proteins that require iron-sulfur clusters for their activity.
Comparación Con Compuestos Similares
Ferrous Sulfate (FeSO₄): Commonly used as an iron supplement and in industrial applications.
Ferrous Sulfide (FeS): Known for its use in metallurgy and as a precursor to other iron compounds.
Ferric Sulfate (Fe₂(SO₄)₃): Used in water treatment and as a coagulant.
Uniqueness: Ferrous sulfite is unique due to its specific reducing properties and its less common occurrence compared to other iron salts. Its applications in catalysis and enzyme studies highlight its distinct role in scientific research.
Propiedades
Número CAS |
50820-24-1 |
|---|---|
Fórmula molecular |
FeO3S |
Peso molecular |
135.91 g/mol |
Nombre IUPAC |
iron(2+);sulfite |
InChI |
InChI=1S/Fe.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clave InChI |
FPNCFEPWJLGURZ-UHFFFAOYSA-L |
SMILES canónico |
[O-]S(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



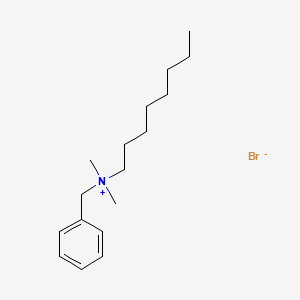

![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
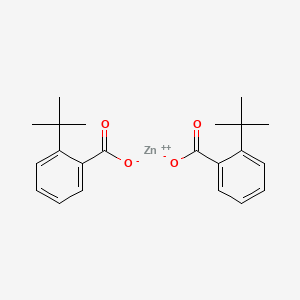
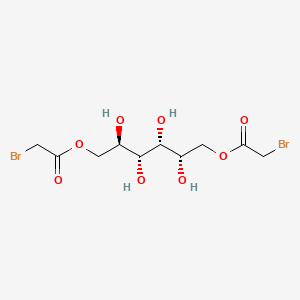
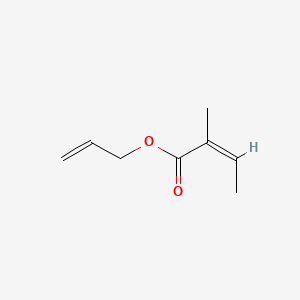
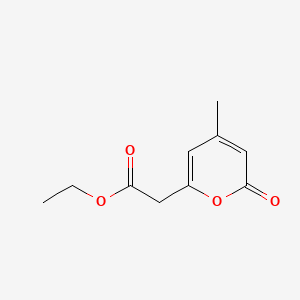
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)
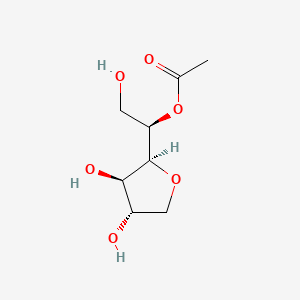
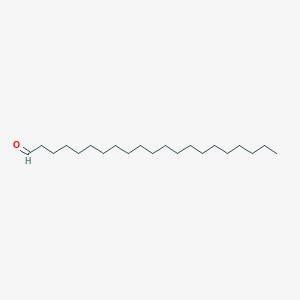
![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)

